molecular formula C3H3F3O B3136371 2,3,3-Trifluoro-2-propen-1-ol CAS No. 41578-52-3

2,3,3-Trifluoro-2-propen-1-ol

Cat. No. B3136371
CAS RN: 41578-52-3
M. Wt: 112.05 g/mol
InChI Key: PRBCSYHVGZDFRJ-UHFFFAOYSA-N
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Description

2,3,3-Trifluoro-2-propen-1-ol , also known by several synonyms such as 2,3,3-trifluoroallyl alcohol and trifluoro allylic alcohol , is a chemical compound with the molecular formula C₃H₃F₃O . Its molecular weight is approximately 112.05 g/mol . This compound features a trifluoromethyl group attached to a propenyl (allylic) alcohol moiety .

Scientific Research Applications

Enantioselective Synthesis and Kinetic Resolution

  • Enantioselective Synthesis : Research demonstrates the highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation of 1,1,1-trifluoroalkan-2-one enol acetates using chiral ruthenium catalysts. This includes the transformation of 2-acetoxy-3,3,3-trifluoro-1-(phenylthio)propene into enantiomerically pure trifluorolactic acid (Y. Kuroki et al., 2000).
  • Lipase-Mediated Kinetic Resolution : The preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity via lipase-mediated kinetic resolution. This forms a basis for the synthesis of 1,1,1-trifluoro-2,3-epoxypropane, highlighting its utility in subsequent reactions (M. Shimizu et al., 1996).

Chemical Reactions and Synthesis Methods

  • Ring-Opening Reactions : A study showcased the regio- and diastereoselective ring-opening of (S)-(−)-2-(trifluoromethyl)oxirane, highlighting its application in creating potent inhibitors (Xun Li et al., 2010).
  • Reactions with Carbonyl Compounds : The coupling reaction of 2,3,3-Trifluoro-1-tosyloxy-1-propenyllithium with various carbonyl compounds to yield 3,4,4-trifluoro-2-tosyloxy-2-butenyl alcohols is an efficient method for synthesizing (Z)-α,β-unsaturated difluoromethyl ketones (K. Funabiki et al., 1996).

Applications in Polymer and Material Science

  • Fluorinated Copolymers : The compound has been used as a comonomer in fluorinated copolymers, with research exploring its chemical behavior, notably its reactions with dienes, nucleophiles, and Grignard compounds (K. Schneider & G. Siegemund, 1985).

Environmental and Atmospheric Studies

  • Atmospheric Chemistry : A study investigated the kinetics of reactions of similar unsaturated alcohols with atomic chlorine, providing insights into atmospheric processes and implications (Ana M. Rodríguez et al., 2007).

Coordination Chemistry and Vapor Deposition

  • Aluminum Heteroaryl Alkenolates : The synthesis of aluminum heteroaryl alkenolato complexes using 3,3,3-trifluoro(propen-2-yl) derivatives as ligands illustrates the impact of ligand design in new precursors for chemical vapor deposition (Lisa Czympiel et al., 2015).

Kinetics and Oxidation Studies

  • Kinetics of Oxidation : The kinetics of oxidation of secondary alcohols, including trifluoropropanol derivatives, by potassium tetraoxoferrate(VI) offers insights into reaction mechanisms and product formation (B. Norcross et al., 1997).

Solvent Effects in Catalytic Processes

  • Influence in Aqueous Solutions : Molecular dynamics simulation studies of 1,1,1-Trifluoro-propan-2-ol in aqueous solution provide insights into the behavior of trifluoromethyl groups in water, crucial for understanding solvent effects in various chemical processes (M. Fioroni et al., 2003).

properties

IUPAC Name

2,3,3-trifluoroprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-2(1-7)3(5)6/h7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBCSYHVGZDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trifluoro-2-propen-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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